(R)-Benzyl (morpholin-2-ylmethyl)carbamate oxalate
CAS No.:
Cat. No.: VC16465836
Molecular Formula: C15H20N2O7
Molecular Weight: 340.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20N2O7 |
---|---|
Molecular Weight | 340.33 g/mol |
IUPAC Name | benzyl N-[[(2R)-morpholin-2-yl]methyl]carbamate;oxalic acid |
Standard InChI | InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m1./s1 |
Standard InChI Key | OVZAUNRMEKJNIZ-UTONKHPSSA-N |
Isomeric SMILES | C1CO[C@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES | C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked to a carbamate group via a methylene bridge. The carbamate moiety (-OCONH-) is further esterified with a benzyl group, while the oxalate salt (C₂O₄²⁻) stabilizes the protonated morpholine nitrogen. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems .
Key Functional Groups:
-
Morpholine Ring: Imparts conformational rigidity and hydrogen-bonding capabilities.
-
Carbamate Group: Serves as a hydrolytically labile pharmacophore, enabling controlled drug release.
-
Oxalate Counterion: Enhances solubility and crystallinity, facilitating purification .
Physicochemical Properties
The oxalate salt form significantly influences the compound’s physical state. Unlike free bases, which are often viscous oils, salt forms like oxalate improve handling and stability. Powder X-ray diffraction (PXRD) patterns of related morpholine salts reveal distinct crystalline phases, with characteristic peaks at 2θ = 20.97°, 25.14°, and 34.73° . Differential scanning calorimetry (DSC) typically shows a melting point range of 150–200°C, indicative of high thermal stability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate involves multi-step processes, often beginning with protected intermediates:
-
Protection of Ethanolamine:
N-Benzylethanolamine is protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions . -
Cyclization to Morpholine:
The protected ethanolamine undergoes cyclization with epichlorohydrin or similar reagents to form the morpholine ring . -
Carbamate Formation:
Reaction with benzyl chloroformate introduces the carbamate group. Stereochemical control is achieved via chiral catalysts or resolution techniques . -
Deprotection and Salt Formation:
Hydrogenolysis removes protecting groups, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial-Scale Challenges
-
Purification: Co-crystallization with byproducts like 1,4-oxazepane necessitates selective crystallization using acids (e.g., trifluoroacetic acid) to isolate the target compound .
-
Yield Optimization: Palladium-catalyzed hydrogenation steps require precise control of temperature (10–60°C) and catalyst loading (5–10% Pd/C) .
Biological Activity and Mechanisms
Enzyme Modulation
Carbamate-containing compounds are known to inhibit enzymes involved in lipid signaling, such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6). These enzymes regulate endocannabinoid metabolism, linking (R)-benzyl (morpholin-2-ylmethyl)carbamate oxalate to potential anti-inflammatory and analgesic effects .
In Vitro Findings:
-
MAGL Inhibition: IC₅₀ values in the nanomolar range have been reported for structurally analogous carbamates .
-
Stereoselectivity: The (R)-enantiomer exhibits 10-fold higher activity than its (S)-counterpart due to optimal binding pocket complementarity .
Pharmacokinetic Considerations
The oxalate salt improves aqueous solubility, enhancing bioavailability. Hydrolysis of the carbamate group in vivo releases benzyl alcohol and morpholine-2-ylmethylamine, both metabolized via hepatic pathways .
Applications in Drug Development
Intermediate for CNS Therapeutics
The compound serves as a precursor in synthesizing reboxetine analogs—antidepressants targeting norepinephrine reuptake. Its morpholine core mimics the piperazine moiety in many neuroactive drugs .
Analgesic Formulations
Preclinical studies suggest utility in chronic pain models. In rodent assays, derivatives reduced hyperalgesia by 40–60% compared to controls .
Recent Advances and Future Directions
Green Chemistry Approaches
Recent protocols emphasize solvent-free cyclization and enzymatic resolution to reduce environmental impact. For example, lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >98% .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) enhances blood-brain barrier penetration, a critical advancement for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume